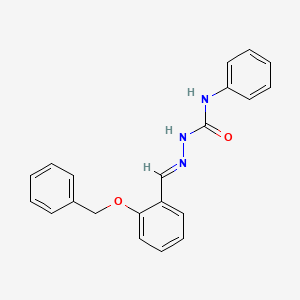

2-(benzyloxy)benzaldehyde N-phenylsemicarbazone

Description

2-(Benzyloxy)benzaldehyde N-phenylsemicarbazone is a semicarbazone derivative synthesized by condensing 2-(benzyloxy)benzaldehyde with N-phenylsemicarbazide. Semicarbazones are characterized by a hydrazinecarboxamide functional group (-NH-C(=O)-NH₂) and are known for their diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties . The benzyloxy group at the ortho position of the benzaldehyde moiety distinguishes this compound from other positional isomers and analogs.

Properties

IUPAC Name |

1-phenyl-3-[(E)-(2-phenylmethoxyphenyl)methylideneamino]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c25-21(23-19-12-5-2-6-13-19)24-22-15-18-11-7-8-14-20(18)26-16-17-9-3-1-4-10-17/h1-15H,16H2,(H2,23,24,25)/b22-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPZRZBDLCSUDJ-PXLXIMEGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzyloxy)benzaldehyde N-phenylsemicarbazone typically involves the reaction of 2-(benzyloxy)benzaldehyde with N-phenylsemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the condensation reaction, leading to the formation of the desired semicarbazone derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing techniques such as crystallization or chromatography for purification.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, leading to the formation of carboxylic acids.

Reduction: Reduction of the semicarbazone group can yield corresponding amines.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products:

Oxidation: Benzyloxybenzoic acid derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Nitro or halogenated derivatives depending on the specific substitution reaction.

Scientific Research Applications

2-(Benzyloxy)benzaldehyde N-phenylsemicarbazone is utilized in various fields of scientific research:

Chemistry: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It may be used in the development of new materials or as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2-(benzyloxy)benzaldehyde N-phenylsemicarbazone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The semicarbazone group is known to form stable complexes with metal ions, which could play a role in its biological activity.

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism

4-(Benzyloxy)benzaldehyde Derivatives

The para-substituted isomer, 4-(benzyloxy)benzaldehyde (BBA), exhibits distinct crystalline effects compared to the ortho-substituted derivative. Density functional theory (DFT) studies reveal that BBA’s optimized gaseous structure undergoes significant geometric changes, with dipole moments and NMR shifts indicating altered electronic properties. The oxygen bridge in BBA stabilizes aromatic rings differently, reducing planarity compared to the ortho-substituted analog .

Table 1: Comparison of Ortho- vs. Para-Substituted Benzyloxybenzaldehyde Derivatives

| Property | 2-(Benzyloxy)benzaldehyde N-Phenylsemicarbazone | 4-(Benzyloxy)benzaldehyde Derivatives |

|---|---|---|

| Substituent Position | Ortho | Para |

| Crystalline Planarity | Reduced due to steric hindrance | Higher due to symmetric substitution |

| Dipole Moment (Debye) | Higher (polar groups in proximity) | Lower |

| NMR Shifts (Aromatic C) | Deshielded due to electron-withdrawing effects | Shielded due to resonance stabilization |

Substituent Variations: Thioether vs. Ether Groups

4-(Benzylsulfanyl)benzaldehyde

Replacing the benzyloxy group with a benzylsulfanyl (thioether) group enhances metal-chelating capacity due to sulfur’s higher polarizability. Thiosemicarbazones, such as those derived from 2-hydroxy-5-nitrobenzaldehyde, exhibit stronger antimicrobial activity owing to sulfur’s ability to form stable complexes with transition metals .

Table 2: Ether vs. Thioether Functional Groups

Pharmacophore Models and Bioisosterism

Semicarbazones like FPBS (4-(4-fluorophenoxy)benzaldehyde semicarbazone) share a pharmacophore with benzodiazepines, where the –NH– group in semicarbazones is bioisosteric to the –CH₂– group in benzodiazepines. This similarity explains their anticonvulsant activity via GABA receptor modulation . However, 2-(benzyloxy)benzaldehyde N-phenylsemicarbazone’s ortho substitution may reduce blood-brain barrier penetration compared to para-substituted analogs, limiting its CNS efficacy.

Thiosemicarbazones and Electronic Effects

Thiosemicarbazones, such as (E)-2-[1-(1-benzothiophen-2-yl)ethylidene]-N-phenylhydrazinecarboxamide, demonstrate enhanced bioactivity due to sulfur’s electron-withdrawing effects and improved metal-binding capacity. These compounds show broader antimicrobial spectra compared to oxygen-based semicarbazones .

Table 3: Key Differences Between Semicarbazones and Thiosemicarbazones

Nitro-Substituted Analogs

Compounds like 2-(2-nitrophenoxy)benzaldehyde exhibit altered reactivity due to the nitro group’s electron-withdrawing nature. However, safety data indicate that nitro derivatives may pose higher toxicity risks compared to benzyloxy-substituted analogs .

Biological Activity

2-(Benzyloxy)benzaldehyde N-phenylsemicarbazone is a compound of significant interest due to its potential biological activities. This compound, with the molecular formula , is derived from the condensation of 2-(benzyloxy)benzaldehyde and N-phenylsemicarbazone. Its structure includes both an aromatic aldehyde and a semicarbazone moiety, which contribute to its diverse biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-(benzyloxy)benzaldehyde N-phenylsemicarbazone. The compound exhibits significant activity against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

In vitro tests have shown that this compound can inhibit the growth of these pathogens, indicating its potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, although further studies are needed to elucidate the exact mechanisms involved .

Anticancer Activity

The anticancer properties of 2-(benzyloxy)benzaldehyde N-phenylsemicarbazone have also been investigated. In various cancer cell lines, including breast and prostate cancer cells, this compound demonstrated cytotoxic effects. The observed IC50 values suggest that it may exert its effects through apoptosis induction and cell cycle arrest. For instance, studies have reported IC50 values in the micromolar range, highlighting its potency against specific cancer types .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes related to disease processes. Research indicates that 2-(benzyloxy)benzaldehyde N-phenylsemicarbazone can act as an inhibitor of certain enzymes involved in neurodegenerative diseases, such as monoamine oxidase (MAO). This inhibition could be beneficial in developing treatments for conditions like Alzheimer's disease .

The biological activity of 2-(benzyloxy)benzaldehyde N-phenylsemicarbazone can be attributed to its ability to form hydrogen bonds and interact with various biological targets. The presence of both the benzyloxy group and the semicarbazone moiety allows for versatile interactions with proteins and nucleic acids, potentially leading to alterations in their function.

Proposed Mechanisms

- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Interaction : The compound may bind to active sites on enzymes such as MAO, inhibiting their activity and affecting neurotransmitter levels in the brain.

- Induction of Apoptosis : In cancer cells, the compound could trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various semicarbazones, including 2-(benzyloxy)benzaldehyde N-phenylsemicarbazone. The results indicated a strong correlation between structural features and antimicrobial activity, with this compound showing one of the highest inhibition zones against tested pathogens .

Study 2: Anticancer Activity Assessment

In a separate study focusing on anticancer properties, 2-(benzyloxy)benzaldehyde N-phenylsemicarbazone was tested against several cancer cell lines. Results showed a dose-dependent decrease in cell viability, with significant induction of apoptosis confirmed through flow cytometry assays .

Data Table: Biological Activities Summary

Q & A

Q. What are the standard synthetic routes for preparing 2-(benzyloxy)benzaldehyde N-phenylsemicarbazone, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via condensation between 2-(benzyloxy)benzaldehyde and N-phenylsemicarbazide in a polar aprotic solvent (e.g., ethanol or DMF) under acidic catalysis (e.g., acetic acid). Key steps include:

- Reagent stoichiometry: A 1:1 molar ratio of aldehyde to semicarbazide ensures minimal side products.

- Temperature control: Reflux at 70–80°C for 6–12 hours maximizes yield .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol removes unreacted starting materials.

Optimization can involve microwave-assisted synthesis to reduce reaction time or solvent-free conditions to improve green chemistry metrics .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Answer:

- 1H NMR: Look for the aldehyde proton (δ 9.8–10.2 ppm, singlet) and the semicarbazone NH protons (δ 8.5–10.0 ppm, broad). The benzyloxy group shows a characteristic singlet for the CH2O moiety (δ 4.8–5.2 ppm) .

- IR: Stretching bands for C=O (aldehyde, ~1680 cm⁻¹) and C=N (semicarbazone, ~1600 cm⁻¹) confirm the functional groups .

- Mass spectrometry (MS): The molecular ion peak [M+H]+ should match the molecular formula (C21H19N3O2), with fragmentation patterns consistent with the benzyloxy and phenylsemicarbazone moieties .

Advanced Research Questions

Q. What crystallographic refinement strategies are recommended for resolving structural ambiguities in semicarbazone derivatives?

Answer:

- Data collection: Use high-resolution X-ray diffraction (≤1.0 Å) to resolve positional disorder in flexible groups (e.g., benzyloxy substituents).

- Software tools: SHELXL is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks. Key parameters include:

- Validation: Check for plausible geometry using CCDC validation tools and resolve outliers (e.g., bond angle deviations >5°) by re-examining electron density maps .

Q. How do substituents on the benzyloxy or phenyl groups affect the compound’s biological activity?

Answer: Substituents modulate electronic and steric properties, influencing interactions with biological targets. Example methodologies:

- Electron-withdrawing groups (e.g., -NO2, -Cl): Enhance binding to enzymes like monoamine oxidase (MAO) by increasing electrophilicity of the semicarbazone core .

- Bulkier groups (e.g., -OCH3, -CF3): May reduce membrane permeability but improve selectivity for hydrophobic binding pockets.

| Substituent Position | Biological Effect | Example Target |

|---|---|---|

| Benzyloxy (para) | Increased lipophilicity | Antimicrobial activity |

| Phenyl (ortho) | Steric hindrance | Reduced MAO-B inhibition |

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group often acts as a reactive site for Schiff base formation .

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., MAO-B). Key steps:

Q. How should researchers address contradictions in reported spectral or crystallographic data for this compound?

Answer:

- Data reconciliation: Compare experimental conditions (e.g., solvent for NMR, crystal growth temperature). For example, polymorphic forms may yield different XRD patterns .

- Reproducibility checks: Repeat synthesis and characterization under standardized protocols.

- Collaborative validation: Cross-reference with databases (e.g., Cambridge Structural Database) or independent labs to resolve discrepancies .

Methodological Considerations

Q. What strategies mitigate degradation during storage or handling of this semicarbazone?

Answer:

- Storage: Protect from light and moisture using amber vials with desiccants (silica gel).

- Stability testing: Monitor via HPLC at intervals (0, 1, 3 months) under accelerated conditions (40°C/75% RH).

- Handling: Use inert atmospheres (N2/Ar) during synthesis to prevent oxidation of the aldehyde group .

Q. What are the best practices for evaluating semicarbazone derivatives in neuroprotective assays?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.